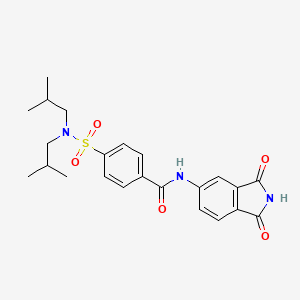

Ethyl 3,4-dimethylpent-2-enoate

Vue d'ensemble

Description

Ethyl 3,4-dimethylpent-2-enoate is a chemical compound that is related to various synthesized esters and enoates with potential applications in organic synthesis and pharmaceuticals. The compound itself is not directly mentioned in the provided papers, but its structural and functional group similarities to the compounds discussed allow for a comprehensive analysis based on the given data.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with careful selection of reagents to ensure the desired stereochemistry and functional group protection. For instance, the synthesis of potential metabolites of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate includes the use of stereospecific oxidizing reagents and conditions, such as SeO2 and Clorox bleach, to maintain the sensitive systems of the compounds . Similarly, the preparation of ethyl 2-[(2,2-dibenzoyl)ethenyl]amino-3-dimethylaminopropenoate from dibenzoylmethane demonstrates the complexity of synthesizing such molecules, which may also apply to the synthesis of ethyl 3,4-dimethylpent-2-enoate .

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed spectroscopically, as seen in the synthesis of ethyl 10-(ethoxycarbonyl-3,4-dimethylpyrrol-2-yl)-1,2-dimethylpyrrolo[1,2-b]isoquinoline-3-carboxylate . The importance of molecular structure analysis is also highlighted in the study of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, where X-ray crystallography is used to determine the solid-state structure . These techniques would be essential in analyzing the molecular structure of ethyl 3,4-dimethylpent-2-enoate.

Chemical Reactions Analysis

The chemical reactivity and potential transformations of related compounds are explored through various reactions. For example, the photodimerization and Diels–Alder reactions of ethyl 10-(ethoxycarbonyl-3,4-dimethylpyrrol-2-yl)-1,2-dimethylpyrrolo[1,2-b]isoquinoline-3-carboxylate have been investigated . Additionally, the synthesis of ethyl (Z)-2-[2,2-bis(ethoxycarbonyl)vinyl]amino-3-dimethylaminopropenoate and its subsequent reactions with heterocyclic amines to produce various heteroaryl substituted compounds demonstrate the versatility of these molecules in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized using various spectroscopic techniques, including IR, UV, and NMR spectroscopy. For instance, the characterization of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate includes spectrometric identifications, which provide insights into the compound's physical and chemical properties . Theoretical studies, such as density functional theory (DFT) and atoms in molecules (AIM) theory, are also employed to evaluate the properties and interactions of compounds like ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate and its dimer .

Applications De Recherche Scientifique

Interaction Studies

Ethyl 3,4-dimethylpent-2-enoate has been investigated for its unique intermolecular interactions. For instance, certain derivatives, like ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, demonstrate rare N⋯π and O⋯π interactions, along with hydrogen bonds, which contribute to their distinct crystal packing structures (Zhang, Wu, & Zhang, 2011).

Chemical Synthesis and Transformations

The compound has been used in various chemical synthesis processes. For example, it is a major product in the codimerization of ethylene with n-pentenes and propylene with n-butenes, indicating its importance in industrial chemical processes (Ansheles et al., 1976). Additionally, its derivatives have been employed in the highly enantioselective sequential hydrogenation processes, showcasing its role in creating stereochemically complex molecules (Meng, Zhu, & Zhang, 2008).

Photochemical Applications

Ethyl 3,4-dimethylpent-2-enoate derivatives are also significant in photochemical applications. For instance, they have been utilized in the photochemical synthesis of potential pyrethroid components, demonstrating their relevance in the development of insecticidal compounds (Armesto, Gallego, & Horspool, 1990).

Crystal Structure Insights

The compound has been involved in studies elucidating the crystal structure of novel synthetic compounds. For example, derivatives of ethyl 3,4-dimethylpent-2-enoate have been synthesized to explore the crystal structure of new quinoxalines derivatives, which are potent inhibitors for c-Jun N-terminal kinases (Abad et al., 2020).

Safety and Hazards

Propriétés

IUPAC Name |

ethyl (E)-3,4-dimethylpent-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-5-11-9(10)6-8(4)7(2)3/h6-7H,5H2,1-4H3/b8-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQNNNILWTLCUDU-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(\C)/C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3,4-dimethylpent-2-enoate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(Iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol](/img/structure/B3012846.png)

![Tert-butyl 2-[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate](/img/structure/B3012849.png)

![1-(3,5-dimethoxybenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3012852.png)

![N-[2-(1-Phenyltriazol-4-yl)propan-2-yl]prop-2-enamide](/img/structure/B3012855.png)

![2-chloro-5-(oxolane-3-carbonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B3012858.png)

![Ethyl 4-[[1,3-dimethyl-2,6-dioxo-7-(3-oxobutan-2-yl)purin-8-yl]methyl]piperazine-1-carboxylate](/img/structure/B3012859.png)

![(2R,4R)-8,9-Diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-2-carboxylic acid](/img/structure/B3012861.png)

![N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B3012862.png)

![1-{[2-(cyclohexylamino)-2-oxoethyl]thio}-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3012864.png)